[(1R,2R)-2-Phenylcyclohexyl]methanol
Description
[(1R,2R)-2-Phenylcyclohexyl]methanol is a chiral cyclohexane derivative featuring a phenyl group at the 2-position of the cyclohexyl ring and a hydroxymethyl (-CH₂OH) group at the 1-position. Its stereochemistry (1R,2R) imparts distinct physicochemical and biological properties.
Key inferred properties:
- Molecular formula: C₁₃H₁₈O.
- Molecular weight: ~190.28 g/mol (calculated).
- Functionality: Hydrophobic phenyl group and polar hydroxymethyl group, enabling applications in asymmetric catalysis or pharmaceutical intermediates.
Properties
CAS No. |
36359-51-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[(1R,2R)-2-phenylcyclohexyl]methanol |
InChI |
InChI=1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13-/m0/s1 |
InChI Key |
MJXMWXWVIXLIGK-STQMWFEESA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Phenylcyclohexyl]methanol can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by reduction. The reaction typically uses potassium ferricyanide, potassium carbonate, methanesulfonamide, and potassium osmate dihydrate as reagents . The reaction is carried out in water and tert-butyl alcohol, with vigorous stirring for two days. The product is then isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of [(1R,2R)-2-Phenylcyclohexyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the resolution of racemic mixtures using chiral reagents or chromatography may be employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-Phenylcyclohexyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form the corresponding ketone or carboxylic acid.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,2R)-2-Phenylcyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for stereoselective transformations.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-Phenylcyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to stereospecific effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
[(1R,2R)-2-Phenylcyclopropyl]methanol
Molecular Formula : C₁₀H₁₂O (inferred) .
Key Differences :
- Ring size : Cyclopropane (3-membered ring) vs. cyclohexane (6-membered).
- Strain and reactivity : Cyclopropane’s angle strain increases reactivity, making it prone to ring-opening reactions. Cyclohexane’s chair conformation enhances stability .
- Applications : Cyclopropane derivatives are studied for their unique pharmacokinetic profiles, whereas cyclohexyl analogs are more common in chiral ligand design.
trans-(2-Aminocyclohexyl)methanol
Molecular Formula: C₇H₁₅NO . Molecular Weight: 111.1 g/mol . Key Differences:
- Substituent: Amino (-NH₂) group replaces phenyl, increasing polarity and water solubility.
- Reactivity: Amino group enables hydrogen bonding and participation in Schiff base formation, unlike the inert phenyl group.
- Applications : Used in peptide mimetics or as a building block for bioactive amines .
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanol
Molecular Formula : C₇H₁₁F₃O .
Molecular Weight : 168.2 g/mol .
Key Differences :
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanol
Molecular Formula : C₁₁H₂₂O .
Molecular Weight : 170.30 g/mol .
Key Differences :
- Substituents : Methyl and isopropyl groups on the cyclohexane ring enhance steric bulk, reducing reactivity compared to phenyl.
- Applications : Likely used in fragrance or terpene-derived syntheses due to branched alkyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
